

Deciphering m-PEG2-MS: Structure and Nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG2-MS

Cat. No.: B1677518

[Get Quote](#)

The term "**m-PEG2-MS**" is a specific chemical nomenclature that describes a methoxy-terminated polyethylene glycol (PEG) derivative. To understand its structure and function, it is essential to break down its name:

- **m** (methoxy): This prefix indicates that one end of the PEG chain is capped with a methoxy group ($-\text{OCH}_3$). This makes the molecule "monofunctional" with respect to its reactive end, preventing undesirable crosslinking in conjugation reactions.
- **PEG2**: This signifies a polyethylene glycol chain composed of two repeating ethylene glycol units ($-\text{OCH}_2\text{CH}_2-$)₂. The PEG component is critical as it imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecule it is attached to.[1][2]
- **[3]**
- **Ms** (Mesylate): This suffix denotes a mesylate group ($-\text{O}-\text{S}(\text{O})_2\text{CH}_3$) as the reactive functional group at the other end of the PEG chain. Mesylates are excellent leaving groups in nucleophilic substitution reactions, making **m-PEG2-MS** a useful alkylating agent for bioconjugation.

While "**m-PEG2-MS**" specifically refers to the mesylated form, it belongs to a broader class of m-PEG2-X linkers, where 'X' can be various reactive groups tailored for different conjugation chemistries.

Primary Function: A Versatile Linker in Bioconjugation

The primary function of **m-PEG2-Ms** and related m-PEG2-X molecules is to act as bifunctional linkers. They are instrumental in covalently connecting two different molecules, a process known as bioconjugation. This capability is fundamental in modern drug development and research.

A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[4][5]} PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.^[5]

A PROTAC molecule consists of:

- A ligand that binds to the target protein of interest.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects these two ligands.

The m-PEG2 linker is often employed in this central role. Its defined length, flexibility, and hydrophilic nature are crucial for optimizing the spatial orientation of the two ligands, which is a key determinant of the PROTAC's efficacy in inducing the degradation of the target protein.^[5]

Beyond PROTACs, m-PEG2-X linkers are utilized in:

- PEGylation: Attaching PEG chains to therapeutic proteins or peptides to enhance their stability, reduce immunogenicity, and prolong their circulation time in the body.
- Drug Delivery: Modifying small molecule drugs to improve their solubility and pharmacokinetic profiles.^[6]
- Nanotechnology: Functionalizing the surface of nanoparticles for biomedical applications.^[2]

Quantitative Data and Chemical Properties

The choice of a specific m-PEG2-X linker depends on the target functional group for conjugation. The table below summarizes the properties of several common m-PEG2-X linkers.

Linker Name	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Reactive Towards
m-PEG2-Ms	C ₆ H ₁₄ O ₇ S ₂	262.30	34604-52-9	Nucleophiles (e.g., thiols, amines)
m-PEG2-acid	C ₆ H ₁₂ O ₄	148.16	149577-05-9	Amines (after activation)
m-PEG2-amine	C ₅ H ₁₃ NO ₂	119.16	31576-51-9	Carboxylic acids, NHS esters
m-PEG2-NHS ester	C ₁₀ H ₁₅ NO ₆	245.23	1127247-34-0	Primary amines
m-PEG2-Maleimide	C ₁₂ H ₁₈ N ₂ O ₅	270.28	N/A	Thiols (cysteine residues)

Experimental Protocols

The following are generalized protocols for bioconjugation reactions using m-PEG2-X linkers. These should be optimized for specific applications.

Protocol for Amine Conjugation using m-PEG2-NHS Ester

This protocol details the labeling of a protein's primary amines (e.g., lysine residues) with an m-PEG2 linker.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
- m-PEG2-NHS ester.^[3]

- Anhydrous dimethyl sulfoxide (DMSO).
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Size-exclusion chromatography (SEC) column for purification.

Methodology:

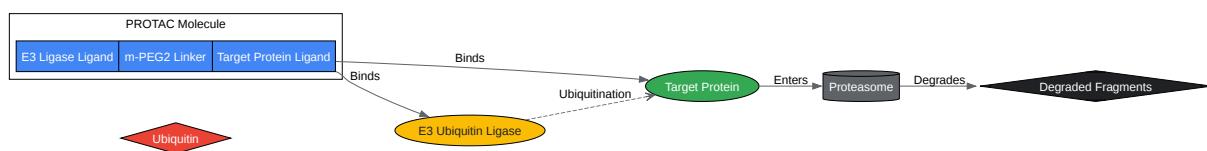
- Preparation of Reagents:
 - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
 - Immediately prior to use, prepare a 10-100 mM stock solution of m-PEG2-NHS ester in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 5- to 50-fold molar excess of the m-PEG2-NHS ester stock solution to the protein solution.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle agitation.
- Quenching:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This hydrolyzes any unreacted NHS ester.
 - Incubate for an additional 15-30 minutes.
- Purification:
 - Remove excess linker and reaction byproducts by purifying the protein conjugate using an SEC column.
- Analysis:

- Characterize the final conjugate using methods such as mass spectrometry (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).

Protocol for Thiol Conjugation using m-PEG2-Maleimide

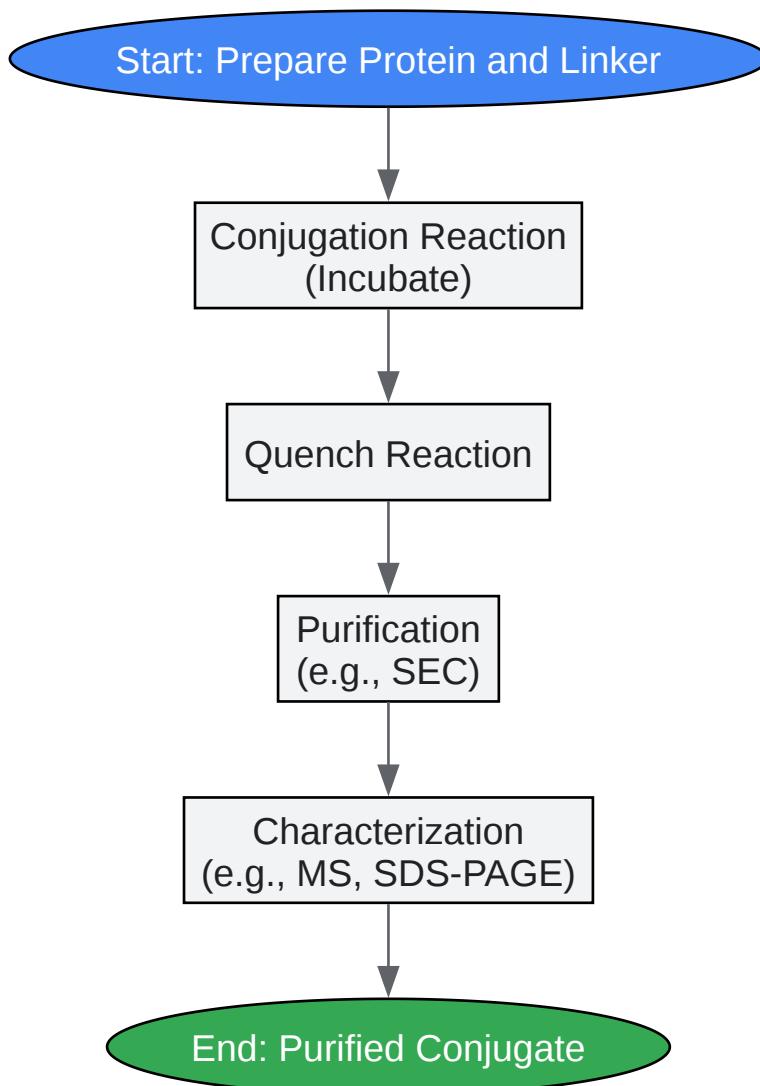
This protocol is designed for labeling proteins via free thiol groups on cysteine residues.

Materials:


- Protein with accessible cysteine residues in a phosphate buffer (pH 6.5-7.5) containing EDTA.
- m-PEG2-Maleimide.[\[7\]](#)
- Anhydrous DMSO.
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
- Purification column (e.g., SEC).

Methodology:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer.
 - If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP prior to adding the maleimide linker.
- Conjugation Reaction:
 - Prepare a stock solution of m-PEG2-Maleimide in anhydrous DMSO.
 - Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide solution to the protein solution.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.


- Purification:
 - Purify the conjugate using SEC to remove unreacted linker.
- Analysis:
 - Characterize the conjugate using appropriate analytical techniques to confirm successful labeling.

Visualizing a PROTAC's Mechanism and Experimental Workflow

[Click to download full resolution via product page](#)

Caption: The mechanism of action for a PROTAC utilizing an m-PEG2 linker.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for bioconjugation.

Alternative Interpretations of the "MS" Abbreviation

While "**m-PEG2-Ms**" is the most chemically accurate interpretation, the abbreviation "MS" could potentially refer to other topics in a biomedical context:

- Multiple Sclerosis (MS): It is possible the query intended to explore the role of PEGylated compounds in the context of Multiple Sclerosis. Research in this area investigates how PEGylation might be used to improve the delivery or efficacy of MS therapies. The

mechanisms of action of MS treatments are varied, including immune modulation and cell depletion.[8][9]

- Mass Spectrometry (MS): In an analytical context, MS refers to Mass Spectrometry, a key technique for characterizing bioconjugates like those made with m-PEG2 linkers.

However, given the specificity of "m-PEG2," the interpretation of "Ms" as mesylate within the context of a chemical linker remains the most plausible and technically relevant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 2. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 3. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MPEG-PA | SINOPEG Peg Derivative Functional Group [sinopeg.com]
- 7. m-PEG2-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. mymsaa.org [mymsaa.org]
- To cite this document: BenchChem. [Deciphering m-PEG2-MS: Structure and Nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677518#what-is-m-peg2-ms-and-its-primary-function\]](https://www.benchchem.com/product/b1677518#what-is-m-peg2-ms-and-its-primary-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com